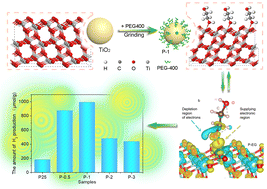Construction of surface electron island by a simple organic molecule adsorption strategy: tuning the energy band structure and boosting the photocatalytic performance†
Inorganic Chemistry Frontiers Pub Date: 2023-10-24 DOI: 10.1039/D3QI01863F
Abstract
The accumulation of electrons on the surface of photocatalysts has an important impact on their energy bands and photocatalytic hydrogen evolution (PHE) process. However, how to accumulate electrons on the surface of catalysts to form electron islands remains a challenge. Herein, a super simple and green organic molecule adsorption strategy is used to construct a surface electric field on the surface of commercial TiO2 to optimize its energy band structure and ultimately improve the photocatalytic hydrogen evolution performance. Specifically, the green, environment-friendly polyethylene glycol (PEG) is adsorbed on the TiO2 surface by a simple mechanical grinding method. The experimental results show that the photocatalytic hydrogen evolution performance of TiO2 can be increased by 5 times after the adsorption of polyethylene glycol. The results from the experiment and theory calculations indicated that the hydroxyl group in polyethylene glycol can provide more electrons for the TiO2 surface. These accumulated electrons can not only cause the conduction band of TiO2 to bend upward, thus improving its reduction ability, but also form a local electric field on the TiO2 surface. The formed local electric field will cause the photogenerated electrons to be more concentrated, thus again improving the conduction band position and reduction ability of TiO2. In addition, the hydroxyl group in polyethylene glycol can also improve the hydrophilicity of TiO2 and promote the contact between TiO2 and water molecules, which are all conducive to improving photocatalytic hydrogen evolution. This work provides a new idea and ultra-simple strategy for the improvement of photocatalytic hydrogen production performance.


Recommended Literature
- [1] Site-selective immobilisation of functional enzymes on to polystyrene nanoparticles†‡
- [2] Front cover
- [3] The enzymatic synthesis of lactose caprate using Candida rugosa lipase immobilized into ZIF-8 and investigation of its anticancer applications against K562 leukemia and HeLa cancer cells†
- [4] A cleavable azide resin for direct click chemistry mediated enrichment of alkyne-labeled proteins†
- [5] Dual-amplification colorimetric detection of bisphenol A based on catalytic hairpin assembly and DNAzyme-caused fragment self-assembly hybridization chain reaction†
- [6] Redox active molybdophosphate produced by Cu3(PO4)2 nanospheres for enhancing enzyme-free electrochemical immunoassay of C-reactive protein†
- [7] What causes the anomalous aggregation in pluronic aqueous solutions?†
- [8] Quinoxalino-fused sultines and their application in Diels–Alder reactions
- [9] Combining catalysis and computational fluid dynamics towards improved process design for ethanol dehydration†
- [10] Fragmentation of KrN+ clusters after electron impact ionization. Short-time dynamics simulations and approximate multi-scale treatment†

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 123983-05-1
-
CAS no.: 170230-88-3
-
CAS no.: 183506-66-3









